![molecular formula C12H18Cl2N4O2 B13762899 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-20-5](/img/structure/B13762899.png)
4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinazolinone core substituted with hydroxyethyl and aminomethyl groups, and is typically found in its dihydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in an aqueous medium. This reaction is often catalyzed by graphene oxide nanosheets, which facilitate the formation of the quinazolinone core through a series of condensation and cyclization steps . The reaction conditions are generally mild, occurring at room temperature and without the need for metal catalysts or oxidants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as crystallization and recrystallization are employed to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound "4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride" is a complex structure that may exhibit unique biological activities owing to its functional groups and molecular configuration.
Anticancer Properties
Quinazolinones are known for their anticancer potential, often acting through various mechanisms such as the inhibition of the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. Studies have shown that derivatives of quinazolinones can inhibit EGFR autophosphorylation, leading to reduced tumor growth and proliferation. For instance, compounds with a similar structure have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .
Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A3 | PC3 | 10 | EGFR inhibition |
A2 | MCF-7 | 10 | Apoptosis induction |
B4 | HT-29 | 12 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of quinazolinones have been extensively studied. Research indicates that these compounds exhibit significant activity against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) studies reveal that modifications at various positions on the quinazolinone core can enhance antibacterial efficacy .
Table 2: Antibacterial Efficacy of Quinazolinone Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound X | Staphylococcus aureus | 0.5 µg/mL |
Compound Y | Escherichia coli | 1.0 µg/mL |
Other Biological Activities
In addition to anticancer and antibacterial effects, quinazolinones have shown potential as analgesics, anti-inflammatory agents, and antihypertensive drugs . Their ability to interact with various biological targets makes them versatile candidates for drug development.
Study on Anticancer Activity
A recent study evaluated a series of quinazolinone derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity with selectivity towards cancerous cells over normal cells. For example, compound A3 showed an IC50 of 10 µM against the PC3 prostate cancer cell line .
Study on Antibacterial Activity
Another investigation focused on the antibacterial properties of quinazolinones against Staphylococcus aureus. The study involved screening a library of derivatives and identifying several compounds with promising MIC values, suggesting their potential as novel antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the quinazolinone core significantly influences biological activity. For instance, modifications at the 2 and 6 positions have been associated with enhanced anticancer and antibacterial properties. The introduction of heterocyclic moieties at position 3 has also been shown to improve activity .
Properties
CAS No. |
75159-20-5 |
---|---|
Molecular Formula |
C12H18Cl2N4O2 |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
3-[[(2-hydroxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C12H16N4O2.2ClH/c17-6-5-13-7-14-8-16-9-15-11-4-2-1-3-10(11)12(16)18;;/h1-4,9,13-14,17H,5-8H2;2*1H |
InChI Key |
JTPNPGHNNCLOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNCCO.Cl.Cl |
Origin of Product |
United States |
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